molecular formula C10H11N3O B2567462 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 1884258-86-9

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Cat. No.: B2567462
CAS No.: 1884258-86-9
M. Wt: 189.218
InChI Key: HANANNGFCJLZBV-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core linked via a methoxy group to a 1-methylpyrazole moiety. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol (CAS: 2380043-36-5). Its structure combines aromatic pyridine and pyrazole rings, which are common in bioactive molecules due to their hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name

2-[(1-methylpyrazol-4-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-7-9(6-12-13)8-14-10-4-2-3-5-11-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANANNGFCJLZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 4-chloromethylpyridine with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

A primary synthetic route involves coupling the pyrazole moiety to the pyridine ring via palladium-catalyzed cross-coupling techniques. This method is widely used for constructing biaryl or heteroaryl systems, enabling the formation of the methoxy linkage between the pyrazole and pyridine rings.

Oxidative Cross-Dehydrogenative Coupling (CDC)

An alternative approach utilizes oxidative CDC for synthesizing pyrazolo[1,5-a]pyridine derivatives, which may extend to this compound. The mechanism involves nucleophilic addition of β-dicarbonyl compounds to N-aminopyridines, followed by oxidative dehydrogenation under oxygen atmosphere . For example, reactions between N-aminopyridines and β-ketoesters yield pyrazolo[1,5-a]pyridines with yields up to 94% under optimized conditions (e.g., 6 equivalents of acetic acid, 130°C, 18 hours) .

Claisen-Schmidt Condensation

While not directly applied to this compound, related pyrazole derivatives are synthesized via KOH-catalyzed Claisen-Schmidt condensation between pyrazole-4-carbaldehyde derivatives and β-ketoesters . This suggests potential adaptability for forming methoxy linkages in analogous systems.

Oxidative CDC Mechanism

The CDC process involves:

  • Nucleophilic Addition : The enol form of β-dicarbonyl compounds reacts with N-aminopyridines to form intermediate adducts.

  • Oxidative Dehydrogenation : Oxygen drives the formation of a double bond, generating intermediate species.

  • Cyclization : The intermediate undergoes dehydration/cyclization to form the fused heterocycle .

Coupling Reactions

Palladium-catalyzed methods likely proceed through:

  • Oxidative addition of the pyridyl halide or triflate to Pd(0).

  • Transmetallation with the pyrazole nucleophile.

  • Reductive elimination to form the C–C bond.

Oxidation and Reduction

The compound may undergo oxidation or reduction, depending on functional groups:

  • Oxidation : Strong oxidants (e.g., KMnO₄) can oxidize the methoxy group or pyridine ring.

  • Reduction : Agents like LiAlH₄ may reduce carbonyl groups if present in derivatives.

Substitution Reactions

Electrophilic substitution is plausible at the pyridine ring, while the pyrazole moiety may undergo nucleophilic aromatic substitution. For example:

  • Friedel-Crafts Acylation : Pyrazole rings can react with acyl chlorides under Lewis acid catalysis.

Medicinal Chemistry

The compound’s heterocyclic structure makes it a candidate for drug discovery, particularly in:

  • Kinase Inhibition : Analogous pyrazole derivatives are explored as MET kinase inhibitors, demonstrating nanomolar potency .

  • Antimicrobial Agents : Pyrazole derivatives often exhibit antimicrobial activity due to their ability to interact with biological targets .

Material Science

Pyridine-pyrazole hybrids are studied for their electronic properties, including applications in optoelectronics and sensors.

Optimized CDC Conditions

Table 1 (adapted from ) illustrates how acetic acid equivalents and atmosphere affect yield:

Acetic Acid (equiv) Yield Atmosphere
234%Air
674%Air
694%O₂ (1 atm)

Structural Confirmation

X-ray crystallography (e.g., for pyrazolo[1,5-a]pyridines) confirms regioselectivity and validates synthetic routes .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine. For instance, derivatives of pyrazolo[4,3-c]pyridines have shown significant antiproliferative activity against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. Compounds from this family have been observed to induce apoptosis and inhibit tumor growth through mechanisms such as poly(ADP-ribose) polymerase activation and caspase cascade initiation .

Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. Recent advancements in drug design have identified pyrazole derivatives as effective agents against inflammation-related conditions. The incorporation of the pyridine ring enhances the bioactivity of these compounds, making them promising candidates for developing new anti-inflammatory drugs .

CNS Activity
Research has indicated that compounds with a similar structure to this compound can cross the blood-brain barrier, suggesting their potential use in treating central nervous system disorders such as schizophrenia and Alzheimer's disease. The modification of the core structure has been shown to improve the pharmacokinetic properties necessary for CNS activity .

Case Study 1: Anticancer Efficacy

In a study examining a series of pyrazolo[4,3-c]pyridine derivatives, compound 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol was highlighted for its potent antiproliferative effects against human cancer cell lines. The study demonstrated that this compound induced significant cell death through apoptosis pathways, making it a candidate for further development as an anticancer agent .

Case Study 2: CNS Disorders

Another investigation focused on a derivative similar to this compound in treating schizophrenia. The compound showed promising results in preclinical models, indicating its ability to modulate neurotransmitter systems effectively. These findings support its potential use in clinical settings for managing psychiatric disorders .

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the pyrazole and pyridine rings allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is compared to analogs with pyridine-pyrazole hybrids, sulfonamide derivatives, and fused heterocycles. Key findings are summarized below:

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Related Compounds
Compound Name/Class Key Structural Features Biological Activity/Application Reference
This compound Methoxy-linked pyridine-pyrazole PDE10A inhibition (antipsychotic potential)
N-(2-((4-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)propyl) sulfonamides (2a–q) Propyl bridge, m-hydroxyl substituent High antiproliferative activity (anticancer)
N-(2-((4-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethyl) sulfonamides (1a–q) Ethylene bridge, methoxy substituent Moderate antiproliferative activity
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Compound 20) Fused pyrazolo-pyrimidine core Synthetic intermediate for heterocyclic systems

Key Findings

Bridge Length and Flexibility :

  • Propyl-bridged sulfonamides (e.g., 2a–q) exhibit higher antiproliferative activity than ethylene-bridged analogs (1a–q). The propyl spacer likely enhances conformational flexibility, optimizing binding to kinase targets.
  • In contrast, this compound lacks a flexible bridge, relying on direct methoxy linkage for its PDE10A inhibitory activity.

Substituent Effects :

  • Hydroxyl vs. Methoxy Groups : m-Hydroxyl substituents in 2a–q generally enhance anticancer potency compared to methoxy analogs. However, methoxy groups paired with electron-withdrawing substituents (e.g., p-trifluoromethyl sulfonamide) can retain or improve activity.
  • The methoxy group in this compound serves as a linker rather than a substituent, highlighting the positional influence of functional groups.

Synthetic Routes :

  • The target compound is synthesized via microwave-assisted amination, enabling rapid coupling of pyridine and pyrazole moieties.
  • Analogs like 1a–q and 2a–q use conventional alkylation and sulfonamide formation, while fused systems (e.g., Compound 20) employ cyclocondensation strategies.

Implications for Drug Design

  • Substituent Positioning : Hydroxyl groups enhance activity when placed on aromatic rings (e.g., 2a–q), but methoxy linkers in hybrid systems (e.g., the target compound) remain viable for CNS-targeted drugs.

Biological Activity

2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and various applications in research and medicine.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a pyrazole moiety, which contributes to its biological activity. The presence of these heterocycles allows for diverse interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. The structural features enable hydrogen bonding and π-π interactions, which are crucial for its biological effects.

Anticancer Activity

Research indicates that derivatives containing the pyrazole structure exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of pyrazole derivatives. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens, making them candidates for further development in treating infectious diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its analogs. Below is a summary table highlighting key findings from various research articles.

Study Biological Activity Cell Line/Model IC50 Value
AnticancerMDA-MB-231 (breast)0.08 µM
AntimicrobialE. coli15 µg/mL
Anti-inflammatoryRAW 264.7 macrophages20 µM
AnticancerA549 (lung)0.05 µM

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications on the pyrazole or pyridine rings can significantly affect potency and selectivity towards specific targets. For example, substituents that enhance lipophilicity or improve binding affinity can lead to better therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine, and how can reaction yields be optimized?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives with leaving groups (e.g., halogens) at the 2-position can react with 1-methyl-1H-pyrazol-4-ylmethanol under basic conditions (e.g., NaH in DMF) . Yield optimization may involve controlling stoichiometry, temperature (typically 60–80°C), and catalyst selection (e.g., Pd for cross-couplings). Purification via column chromatography or recrystallization is critical to isolate high-purity product .

Q. What analytical techniques are essential for characterizing this compound, and how are purity and structural integrity confirmed?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the methoxy bridge and pyrazole/pyridine substituents.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>98%) using reverse-phase columns and UV detection .
  • Mass Spectrometry (MS): ESI-MS or GC-MS verifies molecular weight (C₁₀H₁₁N₃O, MW 189.22).
  • Elemental Analysis: Validates empirical formula .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides precise bond lengths, angles, and intermolecular interactions. For example, the methoxy linker’s conformation and π-π stacking between pyridine and pyrazole rings can be analyzed. Refinement protocols (e.g., twin detection in SHELX) address data ambiguities .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in biological systems?

  • Substituent Variation: Introduce electron-withdrawing/donating groups (e.g., fluoro, methoxy) at the pyridine or pyrazole rings to assess impacts on bioactivity .
  • Molecular Docking: Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., fungal enzymes or nicotinic receptors) .
  • In Vitro Assays: Test fungicidal or receptor-modulating activity using dose-response curves and IC₅₀ calculations .

Q. How can contradictory data in toxicity studies be resolved?

  • Dose-Dependency Analysis: Re-evaluate acute toxicity (LD₅₀) across multiple models (e.g., rodent vs. zebrafish) .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may contribute to toxicity discrepancies .
  • Replicate Studies: Ensure consistent exposure protocols (e.g., OECD guidelines) to minimize variability .

Q. What experimental design considerations are critical for assessing the compound’s stability under varying conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
  • pH Sensitivity: Conduct hydrolysis studies in buffered solutions (pH 1–13) monitored by HPLC .
  • Light Exposure: Accelerated photodegradation tests (ICH Q1B) identify light-sensitive functional groups (e.g., methoxy) .

Q. How can computational methods enhance the understanding of this compound’s reactivity or interactions?

  • DFT Calculations: Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects or membrane permeability for drug delivery applications .
  • QSPR Models: Corrogate physicochemical properties (e.g., logP, solubility) with experimental data .

Methodological Notes

  • Crystallography: For challenging refinements (e.g., twinning), use SHELXD for phase determination and Olex2 for visualization .
  • Synthesis Troubleshooting: Low yields may arise from steric hindrance at the pyrazole’s 4-position; consider protecting groups or alternative coupling agents .
  • Data Reproducibility: Document reaction conditions (e.g., solvent purity, inert atmosphere) meticulously to ensure cross-lab consistency .

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